Ethyl 2,6-dimethoxybenzoate

Description

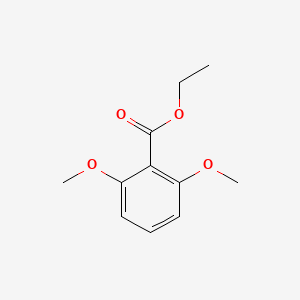

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

ethyl 2,6-dimethoxybenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O4/c1-4-15-11(12)10-8(13-2)6-5-7-9(10)14-3/h5-7H,4H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWIQFGKXLFJMKM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C=CC=C1OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40385025 | |

| Record name | ethyl 2,6-dimethoxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40385025 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1464-96-6 | |

| Record name | ethyl 2,6-dimethoxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40385025 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis and Properties of Ethyl 2,6 Dimethoxybenzoate

Synthesis

The primary method for synthesizing Ethyl 2,6-dimethoxybenzoate is through the acid-catalyzed esterification of 2,6-dimethoxybenzoic acid with ethanol (B145695). mdpi.comresearchgate.netdntb.gov.ua This reaction is typically carried out under reflux conditions with a catalytic amount of a strong acid, such as sulfuric acid. mdpi.com The process involves the removal of excess solvent after the reaction is complete, followed by an aqueous workup and extraction with an organic solvent like diethyl ether. mdpi.com The organic layer is then washed to remove any unreacted acid and dried to yield the final product. mdpi.com This synthetic route is known to produce the ester in excellent yields, often around 90%. mdpi.com

In some instances, this compound has been observed as a byproduct in other reactions, such as in attempts to synthesize benzophenone (B1666685) derivatives using 2,6-dimethoxybenzoic acid in the presence of ether as a solvent. nih.govrsc.orgrsc.org

Acid-Catalyzed Esterification of 2,6-Dimethoxybenzoic Acid

Reaction Conditions and Optimizations

Physical and Chemical Properties

This compound is a white crystalline solid at room temperature. mdpi.com The structural and physical properties of the compound have been extensively studied using various analytical techniques.

Table 1: Physical and Chemical Properties of this compound

| Property | Value |

|---|---|

| IUPAC Name | This compound |

| CAS Number | 1464-96-6 |

| Molecular Formula | C₁₁H₁₄O₄ |

| Molecular Weight | 210.23 g/mol |

| Melting Point | 129–130 °C |

| Appearance | White crystals |

Sources: mdpi.comchemenu.comchemsrc.comoakwoodchemical.com

The structure of this compound has been unambiguously confirmed by single crystal X-ray diffraction studies. mdpi.comoalib.com It crystallizes in the triclinic space group P-1. mdpi.comoalib.com The presence of two methoxy (B1213986) groups ortho to the ethyl ester group forces the ester substituent to be nearly perpendicular to the aromatic ring. mdpi.com

Spectroscopic data further corroborates the structure. The infrared (IR) spectrum shows a characteristic C=O stretching band for the ester at 1729 cm⁻¹. mdpi.com The ¹H NMR spectrum displays characteristic signals for the aromatic, methylene (B1212753), and methyl protons. mdpi.com The ¹³C NMR spectrum shows a key signal for the carbonyl carbon at 166.7 ppm. mdpi.com

This article explores the chemical synthesis of this compound, focusing on established methods, potential unintended formation, and the application of green chemistry principles.

Advanced Spectroscopic Characterization of Ethyl 2,6 Dimethoxybenzoate

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical tool that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, multiplicities, and integration of signals in both proton (¹H) and carbon-13 (¹³C) NMR spectra, the precise arrangement of atoms within the ethyl 2,6-dimethoxybenzoate molecule can be elucidated.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

The ¹H NMR spectrum of this compound offers a clear depiction of the different types of protons and their neighboring environments. In a typical spectrum recorded in deuterated chloroform (B151607) (CDCl₃), characteristic signals for the ethyl and methoxy (B1213986) groups, as well as the aromatic protons, are observed. researchgate.net

A triplet at approximately 1.38 ppm is assigned to the methyl (CH₃) protons of the ethyl group. researchgate.net This splitting pattern arises from the coupling with the adjacent methylene (B1212753) (CH₂) protons. The methylene protons, in turn, appear as a quartet around 4.40 ppm due to coupling with the methyl protons. researchgate.net The two methoxy groups (OCH₃) on the aromatic ring are chemically equivalent and thus resonate as a sharp singlet at approximately 3.82 ppm, integrating to six protons. researchgate.net

The aromatic region of the spectrum displays signals corresponding to the protons on the benzene (B151609) ring. One proton appears as a doublet at 7.29 ppm, while the other two protons present as a doublet of doublets at 6.57 ppm. researchgate.net

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

|---|---|---|---|

| 7.29 | d | 1H | Ar-H |

| 6.57 | dd | 2H | Ar-H |

| 4.40 | q | 2H | OCH₂CH₃ |

| 3.82 | s | 6H | 2 x OCH₃ |

| 1.38 | t | 3H | OCH₂CH₃ |

d: doublet, dd: doublet of doublets, q: quartet, s: singlet, t: triplet

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. The carbonyl carbon (C=O) of the ester group is typically observed downfield, with a characteristic signal appearing at 166.7 ppm. mdpi.com The carbons of the aromatic ring also give rise to signals in the aromatic region of the spectrum. mdpi.com

The two methoxy carbons (OCH₃) are equivalent and show a signal at 56.0 ppm. mdpi.com The methylene carbon (OCH₂) of the ethyl group resonates at a distinct chemical shift, while the methyl carbon (CH₃) appears further upfield. One study reported the methylene and methyl carbons at 56.0 and 41.3 ppm, respectively. mdpi.com Another source indicates signals at 61.07 ppm for the methylene carbon and 14.49 ppm for the methyl carbon are also possible depending on the specific experimental conditions.

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment |

|---|---|

| 166.7 | C=O (Ester) |

| 156.4 | Aromatic C |

| 130.6 | Aromatic C-H |

| 113.8 | Aromatic C |

| 104.2 | Aromatic C-H |

| 61.07 | OCH₂CH₃ |

| 56.0 | 2 x OCH₃ |

| 14.49 | OCH₂CH₃ |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is utilized to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which induces molecular vibrations.

Diagnostic Vibrational Modes

The IR spectrum of this compound exhibits several characteristic absorption bands that confirm its structure. A strong, sharp absorption band is observed in the region of 1729 cm⁻¹, which is indicative of the C=O stretching vibration of the ester functional group. researchgate.netmdpi.com This is a key diagnostic peak for identifying the ester moiety.

Additionally, stretching bands corresponding to the C-H bonds of the methylene and methyl groups of the ethyl substituent appear at approximately 2965 and 2843 cm⁻¹, respectively. mdpi.com The presence of the aromatic ring is confirmed by C-H stretching vibrations typically appearing above 3000 cm⁻¹ and C=C stretching vibrations within the 1600-1450 cm⁻¹ range. The C-O stretching of the ester and ether linkages will also produce strong signals in the fingerprint region (below 1300 cm⁻¹).

Table 3: Diagnostic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

|---|---|---|

| 1729 | C=O Stretch | Ester |

| 2965 | C-H Stretch | CH₂ (sp³) |

| 2843 | C-H Stretch | CH₃ (sp³) |

Mass Spectrometry (MS) and Gas Chromatography-Mass Spectrometry (GC-MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. When coupled with gas chromatography (GC), it allows for the separation and identification of individual components in a mixture.

Elucidation of Molecular Ion and Fragmentation Patterns

In the mass spectrum of this compound, the molecular ion peak (M⁺) corresponds to the molecular weight of the compound. The fragmentation pattern provides valuable structural information. The molecule can undergo fragmentation at various points, leading to the formation of characteristic fragment ions.

For instance, the loss of the ethoxy group (-OCH₂CH₃) from the molecular ion would result in a significant fragment. Similarly, cleavage of the methoxy groups can also occur. While specific fragmentation data for this compound is not detailed in the provided search results, analysis of related compounds such as N-succinimidyl 2,6-dimethoxybenzoate shows fragments corresponding to the dimethoxybenzoyl moiety. thno.orgnih.gov GC-MS analysis confirms the purity and identity of the compound by its retention time and mass spectrum. thno.orgnih.gov

Crystallographic Analysis and Solid State Structure Elucidation of Ethyl 2,6 Dimethoxybenzoate

Single Crystal X-ray Diffraction Studies

The molecular structure of ethyl 2,6-dimethoxybenzoate was unequivocally confirmed by single-crystal X-ray diffraction studies. mdpi.comoalib.com A suitable crystal for the analysis was obtained, and reflection data were collected at a temperature of 130 K using Mo-Kα radiation (λ = 0.71073 Å). mdpi.comresearchgate.net The structure was resolved using direct methods and refined through a full-matrix least-squares process. mdpi.com

The analysis of the diffraction data revealed that this compound crystallizes in the triclinic crystal system. mdpi.comoalib.comresearchgate.netmdpi.com The specific space group was determined to be Pī . mdpi.comoalib.comresearchgate.netmdpi.com

The precise dimensions of the unit cell were established from the diffraction data. The compound has four molecules (Z=4) per unit cell. mdpi.comoalib.comresearchgate.net The detailed parameters are presented below.

| Parameter | Value |

|---|---|

| a | 8.5518(3) Å |

| b | 10.8826(8) Å |

| c | 11.9939(6) Å |

| α | 101.273(5)° |

| β | 98.287(3)° |

| γ | 94.092(4)° |

| Volume (V) | 1077.54(10) ų |

Data sourced from Khan et al., 2012. mdpi.comoalib.comresearchgate.netmdpi.com

The asymmetric unit of the crystal structure contains two independent molecules of this compound, which exhibit similar conformations. mdpi.comoalib.comresearchgate.net A significant conformational feature is the orientation of the ethyl ester group relative to the aromatic ring. mdpi.com The steric hindrance imposed by the two methoxy (B1213986) substituents at the ortho positions forces the ethyl ester group into a conformation that is nearly orthogonal to the plane of the benzene (B151609) ring. mdpi.comresearchgate.net This is quantitatively described by the O(3')-C(9')-C(1')-C(6') torsion angle of 88.6(2)°. mdpi.com

Selected bond lengths and angles for one of the two molecules in the asymmetric unit are detailed in the table below. The C1-C9 bond distance of 1.497(2) Å is noted to be on the longer side when compared to ethyl benzoate (B1203000) derivatives where the carbonyl group is coplanar with the aromatic ring. mdpi.comresearchgate.net Conversely, the Ar-OCH₃ bond distances of 1.362(2) Å and 1.367(2) Å in the second molecule are consistent with the delocalization of oxygen's lone pair electrons into the aromatic system, a result of the methoxy groups being coplanar with the ring. mdpi.comresearchgate.net

| Bond Lengths (Å) | Bond Angles (°) | ||

|---|---|---|---|

| Atoms | Length | Atoms | Angle |

| O(1)-C(9) | 1.214(5) | O(1)-C(9)-O(3) | 124.5(2) |

| O(3)-C(9) | 1.336(2) | O(1)-C(9)-C(1) | 120.2(5) |

| O(3)-C(10) | 1.456(2) | O(3)-C(9)-C(1) | 109.96(15) |

| C(1)-C(9) | 1.497(3) | C(9)-O(3)-C(10) | 116.82(16) |

| O(2)-C(2) | 1.368(2) | C(2)-O(2)-C(7) | 117.52(15) |

| O(4)-C(6) | 1.362(2) | C(6)-O(4)-C(8) | 117.21(14) |

Data sourced from Khan et al., 2012. mdpi.comresearchgate.net

The crystal packing of this compound is stabilized by a combination of forces. These include dipole-dipole attractions, C-H···π interactions, and a network of weak C-H···O intermolecular interactions. mdpi.comresearchgate.net Notably, there is no evidence of π-π stacking interactions between the aromatic rings in the crystal structure. mdpi.comresearchgate.net

The crystal structure is further stabilized by a series of weak C-H···O hydrogen bonds. These interactions link the molecules into a cohesive three-dimensional network. Specific short-contact C-H···O interactions are detailed below.

| Interaction (D-H···A) | Distance (H···A) (Å) |

|---|---|

| C(5)-H(5)···O(3') | 2.498 |

| C(7')-H(7'1)···O(3) | 2.547 |

| C(8b)-H(8b)···O(2) | 2.620 |

| C(7')-H(7'2)···O(1) | 2.654 |

| C(4')-H(4')···O(3') | 2.680 |

Data sourced from Khan et al., 2012. mdpi.com

Intermolecular Interactions and Crystal Packing

π-π Stacking Interactions

Analysis of the crystal packing of this compound indicates a notable absence of π-π stacking interactions between the aromatic rings. mdpi.comresearchgate.net This is contrary to what is often observed in the crystal structures of aromatic compounds. The lack of such interactions can be attributed to the steric hindrance imposed by the two methoxy groups at the ortho positions of the benzene ring. These groups, along with the ethyl ester group, which is significantly twisted out of the plane of the aromatic ring, prevent the close, parallel alignment required for effective π-π stacking. mdpi.com

Dipole-Dipole and Van der Waals Interactions

While π-π stacking is absent, the crystal packing of this compound is stabilized by a network of other non-covalent interactions. mdpi.com The primary forces governing the three-dimensional architecture are a combination of dipole-dipole attractions, weak C-H···O hydrogen bonds, and C-H···π interactions, which are forms of van der Waals forces. mdpi.comresearchgate.net

These interactions create a stable supramolecular assembly. Specifically, hydrogen atoms from the ethyl and aromatic groups engage in short contacts with oxygen atoms and the π-system of adjacent molecules. mdpi.com

Below is a table detailing the specific intermolecular contacts identified in the crystal structure.

| Interaction Type | Donor-Acceptor Atoms | Distance (Å) | Symmetry Operation |

| C-H···π | H7B···C4' | 2.856 | x, y, 1+z |

| C-H···π | H7B···C5' | 2.862 | x, y, 1+z |

| C-H···π | H3···C6' | 2.888 | Not Specified |

| C-H···O | H8b···O2 | 2.620 | 1-x, -y, 2-z |

| C-H···O | H4'···O3' | 2.680 | 1+x, y, z |

| Data sourced from Khan et al. (2012). mdpi.com |

Disorder Phenomena in Crystal Structures

The crystallographic analysis of this compound reveals a distinct structural anomaly related to atomic position disorder. mdpi.comresearchgate.net Specifically, the ethoxy group of one of the two independent molecules in the asymmetric unit is disordered. mdpi.com

This disorder manifests as the ethyl group occupying two closely related conformations. The refinement of the crystal structure data showed that the site occupancy for these two positions is nearly equal, with refined occupancies close to 50% for each conformation. mdpi.com This indicates that in the solid state, this particular ethoxy group does not maintain a single, fixed orientation but rather exists as a statistical mixture of two distinct spatial arrangements within the crystal lattice. The other molecule within the asymmetric unit does not exhibit this disorder. mdpi.com

Computational and Theoretical Studies of Ethyl 2,6 Dimethoxybenzoate

Quantum Chemical Calculations.dergipark.org.tr

Quantum chemical calculations have been performed for ethyl 2,6-dimethoxybenzoate to elucidate its fundamental properties. These investigations commonly employ methodologies such as ab initio Hartree-Fock (HF) and Density Functional Theory (DFT), particularly with the B3LYP functional and the 6-311++G(d,p) basis set, to achieve a detailed understanding of the molecule's behavior. dergipark.org.tr

Experimental data from single-crystal X-ray diffraction provides a valuable benchmark for the calculated parameters. For instance, the crystal structure of this compound reveals that the ethyl ester group is positioned almost orthogonally to the aromatic ring, with a reported torsion angle of O(3')-C(9')-C(1')-C(6') = 88.6(2)°. mdpi.com Theoretical calculations performed using DFT and HF methods aim to reproduce these experimental values, thereby validating the computational model. dergipark.org.tr

The electronic properties of a molecule are fundamentally governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. researchgate.net The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular stability, chemical reactivity, and electrical transport properties. dergipark.org.trresearchgate.net

For this compound, quantum chemical calculations provide the energies of these orbitals. dergipark.org.tr A large energy gap suggests high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. researchgate.net These calculated energies are also used to derive other important electronic properties such as ionization potential, electron affinity, electronegativity, chemical potential, hardness, and softness. dergipark.org.tr

Molecular Electrostatic Potential (MEP) mapping is a computational technique used to visualize the charge distribution within a molecule and predict its reactivity towards electrophilic and nucleophilic attacks. researchgate.netmdpi.com The MEP map displays regions of varying electrostatic potential on the electron density surface.

Key features of an MEP map include:

Negative Regions (Red/Yellow): These areas correspond to high electron density and are susceptible to electrophilic attack. In this compound, these are expected around the oxygen atoms of the carbonyl and methoxy (B1213986) groups, which possess lone pairs of electrons. mdpi.com

Positive Regions (Blue): These areas indicate electron deficiency and are prone to nucleophilic attack. The hydrogen atoms of the aromatic ring and the ethyl group are typically positive regions. mdpi.com

Neutral Regions (Green): These areas have a near-zero potential.

The MEP map provides a visual representation of the molecule's polarity and is instrumental in understanding intermolecular interactions, such as hydrogen bonding and drug-receptor recognition. researchgate.net

Theoretical vibrational frequency calculations are performed to predict the infrared (IR) and Raman spectra of a molecule. By calculating the harmonic vibrational frequencies at the optimized geometry, a theoretical spectrum can be generated. dergipark.org.tr This calculated spectrum is then compared with experimental data to aid in the assignment of vibrational modes to specific bond stretches, bends, and torsions.

In the case of this compound, a key experimental feature in the IR spectrum is the strong absorption band corresponding to the C=O (ester) stretching vibration, which is observed at 1729 cm⁻¹. mdpi.com Theoretical calculations would aim to predict this frequency. Often, calculated harmonic frequencies are systematically higher than experimental ones due to the neglect of anharmonicity and the use of incomplete basis sets. Therefore, they are often scaled by an empirical factor to improve agreement with experimental results. The disappearance of the broad O-H stretch from the precursor, 2,6-dimethoxybenzoic acid, and the appearance of the ester C=O stretch confirm the successful synthesis of the target molecule. mdpi.com

Molecular Electrostatic Potential Mapping

Conformational Analysis through Molecular Modeling.dergipark.org.trmdpi.com

Conformational analysis investigates the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For this compound, the most significant conformational flexibility involves the orientation of the ethyl ester group relative to the benzene (B151609) ring and the orientation of the two methoxy groups. dergipark.org.tr

As confirmed by both X-ray crystallography and theoretical calculations, the steric repulsion between the ortho-methoxy groups and the ethyl ester group is the dominant factor governing the molecule's preferred conformation. dergipark.org.trmdpi.com This interaction forces the ester group to rotate out of the plane of the aromatic ring, adopting a nearly perpendicular orientation. mdpi.com This conformation minimizes steric strain, resulting in the most stable ground-state structure. Understanding the conformational landscape is crucial as it directly impacts the molecule's physical properties and its ability to interact with other molecules.

Theoretical Prediction of Spectroscopic Parameters.dergipark.org.trmdpi.com

Computational methods are also employed to predict Nuclear Magnetic Resonance (NMR) spectroscopic parameters. Specifically, ¹H and ¹³C NMR chemical shifts can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) approach within a DFT framework. dergipark.org.tr

These theoretical chemical shifts are calculated for the optimized molecular geometry and are then compared to experimental values obtained from NMR spectroscopy. dergipark.org.tr This comparison helps to confirm the molecular structure and aids in the assignment of signals in the experimental spectra. For this compound, experimental ¹H-NMR shows characteristic signals for the ethyl group protons at 4.40 ppm (quartet, -OCH₂) and 1.38 ppm (triplet, -CH₃), and for the methoxy protons at 3.82 ppm (singlet). mdpi.com In the ¹³C-NMR spectrum, the ester carbonyl carbon appears at 166.7 ppm. mdpi.com Theoretical calculations provide a valuable tool for validating these assignments. dergipark.org.tr

Investigation of Molecular Interactions via Computational Methods

Computational analysis, particularly methods rooted in crystallographic data, provides significant insights into the non-covalent interactions that govern the supramolecular assembly of this compound in the solid state. The crystal structure of this compound reveals a packing arrangement stabilized by a network of weak intermolecular forces, including dipole-dipole attractions, C-H···π interactions, and C-H···O hydrogen bonds. researchgate.net

A detailed examination of the crystal packing indicates the absence of significant π-π stacking interactions. Instead, the stability of the crystal lattice is primarily attributed to a combination of other weak intermolecular forces. researchgate.net Computational analysis of the crystallographic data allows for the geometric characterization of these interactions.

Below is a table summarizing the key intermolecular interactions observed in the crystal structure of this compound.

Table 1: Intermolecular Interactions in this compound

| Interaction Type | Donor-H···Acceptor | Distance (Å) |

|---|---|---|

| C-H···O | H7´1···O3 | 2.547 |

| C-H···O | H7´2···O1 | 2.654 |

| C-H···O | H5···O3´ | 2.498 |

| C-H···O | H8b···O2 | 2.620 |

| C-H···O | H4´···O3´ | 2.680 |

Data sourced from a study by Khan et al. researchgate.net

The presence of two methoxy substituents ortho to the ethyl ester group sterically hinders the molecule, forcing the ester group to adopt a conformation that is nearly orthogonal to the plane of the aromatic ring. mdpi.com This specific conformation influences the types of intermolecular interactions that can occur, favoring the observed C-H···O and C-H···π contacts over other potential packing motifs like extensive π-π stacking. The computational analysis of these interactions is crucial for understanding the structure-property relationships of this compound.

Role As a Synthetic Intermediate and Precursor Chemistry

Applications in the Synthesis of Diverse Organic Compounds

The structural features of Ethyl 2,6-dimethoxybenzoate make it an important starting material for a variety of organic molecules, ranging from pharmaceutical building blocks to specialized polymers and organometallic structures. researchgate.netmdpi.com Ester derivatives are recognized as imperative intermediates in many areas of organic synthesis. researchgate.net

Precursor to Pharmaceutical Intermediates

This compound and its parent acid, 2,6-dimethoxybenzoic acid, are employed in the synthesis of key pharmaceutical intermediates. For example, 2,6-dimethoxybenzoic acid is used as a starting material to create amides and ester isosteres that have been investigated as multidrug resistance (MDR) reversers. tandfonline.com In one study, 4-(2-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)ethyl)phenyl 2,6-dimethoxybenzoate was synthesized from 2,6-dimethoxybenzoic acid as part of a series of compounds evaluated for their ability to inhibit P-glycoprotein, a key transporter involved in MDR in cancer cells. tandfonline.com The compound is also considered a congener of papaverine, a vasodilator and antiarrhythmic drug, highlighting its relevance in medicinal chemistry. biosynth.com

Utility in Heterocyclic Compound Synthesis (e.g., 1,2,4-triazoles, 1,3,4-thiadiazoles, 1,3,4-oxadiazoles)

Heterocyclic compounds form the backbone of many pharmaceuticals and biologically active molecules. Ester derivatives like this compound are valuable precursors for the synthesis of important heterocycles such as 1,2,4-triazoles, 1,3,4-thiadiazoles, and 1,3,4-oxadiazoles. researchgate.netmdpi.com The typical synthetic route involves converting the ethyl ester to the corresponding benzohydrazide, which then undergoes cyclization with various reagents to form the desired heterocyclic ring. For instance, benzohydrazides can react with carbon disulfide in an alkaline medium to form oxadiazole-thiones, or with isothiocyanates to eventually yield triazole derivatives. researchgate.net

Table 1: Heterocyclic Scaffolds Derived from Benzoate (B1203000) Precursors

| Heterocycle | General Precursor | Typical Reagents for Cyclization |

| 1,3,4-Oxadiazole | Benzohydrazide | Carbon Disulfide (CS₂), Acyl Chlorides, Orthoesters |

| 1,3,4-Thiadiazole | Benzohydrazide | Thiourea derivatives, Phosphorus Pentasulfide (P₄S₁₀) |

| 1,2,4-Triazole | Benzohydrazide | Isothiocyanates, Hydrazine Hydrate |

Intermediate in Polymer Synthesis (e.g., polythiourethanes)

Ester derivatives are known to be employed as intermediates in the synthesis of polymer materials. researchgate.netmdpi.com While direct incorporation of this compound into polymer backbones is not extensively documented in the provided sources, its structural motifs are relevant to polymer chemistry. For example, research on the cationic ring-opening polymerization of l-serine (B559523) derivatives to produce polymers with polythiourethane structures has referenced studies on this compound. acs.orgresearchgate.net This suggests the importance of understanding the properties of such benzoate esters in the broader context of polymer science. Furthermore, related dimethoxy-substituted aromatic esters are used as monomers in the synthesis of bio-based polyesters. ncl.res.in

Synthesis of Ferrocenol Esters and Related Organometallic Compounds

The 2,6-dimethoxybenzoate moiety can act as a ligand in the formation of organometallic complexes. Research has shown that it can coordinate with metal centers, such as in the formation of dimanganese(II) complexes. In a different application, while not starting from the ethyl ester directly, the synthesis of ferrocenol esters provides a clear pathway for creating organometallic compounds from substituted benzoic acids. scirp.org For example, ferrocenyl 3,4-dimethoxybenzoate has been synthesized via an N-heterocyclic carbene-catalyzed oxidative esterification of ferroceneboronic acid with the corresponding aldehyde. scirp.org This demonstrates a viable strategy for linking substituted benzoate structures to organometallic fragments like ferrocene.

Rational Design in Structure-Activity Relationship (SAR) Studies

This compound and its derivatives are valuable tools in the rational design of new therapeutic agents through Structure-Activity Relationship (SAR) studies. By systematically modifying the structure of a lead compound and evaluating the resulting changes in biological activity, chemists can identify key structural features required for potency and selectivity.

The 2,6-dimethoxybenzoyl group has been incorporated into various molecular scaffolds to probe its influence on biological activity. In the development of P-glycoprotein inhibitors, a series of amides and their isosteric esters were synthesized using 2,6-dimethoxybenzoic acid. tandfonline.com The inclusion of the dimethoxybenzoate moiety allowed researchers to study how its steric and electronic properties affected the interaction with the transporter protein compared to other aromatic groups. tandfonline.com These studies are crucial for optimizing lead compounds to enhance their therapeutic potential.

Advanced Synthetic Strategies Utilizing this compound

The synthesis of and with this compound can involve sophisticated chemical strategies to achieve high yields and specific molecular targets. The standard synthesis of the compound itself is an acid-catalyzed esterification (Fischer esterification) of 2,6-dimethoxybenzoic acid with ethanol (B145695), which proceeds in excellent yield. mdpi.com

More advanced methods for the synthesis of related methyl esters have been developed to avoid harsh conditions. One such method is a low-temperature process for preparing mthis compound using dimethyl carbonate and a catalytic amount of 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), achieving a conversion of 97-98%.

In its role as a synthetic intermediate, this compound's precursor, 2,6-dimethoxybenzoic acid, has been used in Friedel-Crafts reactions that can lead to unexpected outcomes. In an attempted synthesis of a specific benzophenone (B1666685), the reaction of 2,6-dimethoxybenzoic acid with 1,4-dimethoxybenzene (B90301) led to an equilibration reaction that produced three different isomeric tetramethoxybenzophenones, a phenomenon not previously discussed in the literature for this specific reaction. This highlights the complex reactivity that can arise when using sterically hindered and electronically rich substrates like those derived from 2,6-dimethoxybenzoic acid.

Derivatives of Ethyl 2,6 Dimethoxybenzoate: Synthesis and Structural Aspects

Synthesis of Related Benzoate (B1203000) Esters with Varying Alkyl and Aromatic Substituent Groups

The primary method for synthesizing ethyl 2,6-dimethoxybenzoate is the acid-catalyzed esterification, often referred to as Fischer esterification. mdpi.com This process involves refluxing the parent 2,6-dimethoxybenzoic acid with absolute ethanol (B145695) in the presence of a catalytic amount of a strong acid, such as sulfuric acid. mdpi.com The reaction is monitored until completion, after which the product is isolated through extraction and purification, resulting in an excellent yield of approximately 90%. mdpi.com

The synthesis of a diverse range of benzoate ester derivatives can be achieved through various established and novel methodologies, allowing for modification of both the ester alkyl group and the substituents on the aromatic ring.

Synthesis of Alkyl- and Aryl-Substituted Benzoates: A one-pot synthesis method allows for the creation of 6-alkylsalicylates and 6-alkyl-2,4-dihydroxybenzoates. rsc.orgresearchgate.net For instance, the cycloaddition of 1-methoxycyclohexa-1,4-dienes with alkylpropiolic esters leads to the regiospecific formation of 2-alkyl-6-methoxybenzoates, such as ethyl 2-butyl-4,6-dimethoxybenzoate. rsc.orgresearchgate.net

Anionic Cascade Reactions: A novel anionic cascade reaction has been developed to assemble 2,4-substituted benzoate esters in a single pot from acyclic precursors. nsf.govresearchgate.net This method utilizes racemic β-fluoro-substituted conjugated tert-butylsulfinyl imines and 3-substituted methyl 2-butenoates to achieve the final benzoate structure. nsf.govresearchgate.net

Synthesis from Dihydropyridines: An efficient methodology has been described to transform 1,2-dihydropyridines into a variety of polysubstituted benzoic esters, including those with fused benzocycloalkane systems. acs.org

Synthesis of Isomers: The synthesis of ethyl 3,5-dimethoxybenzoate, an isomer of the title compound, can be achieved by the esterification of 3,5-dimethoxybenzoic acid with absolute ethanol under acidic conditions. google.com

Table 1: Selected Synthesis Methods for Benzoate Ester Derivatives

| Synthesis Method | Precursors | Product Type | Reference |

|---|---|---|---|

| Fischer Esterification | 2,6-Dimethoxybenzoic acid, Ethanol | This compound | mdpi.com |

| Cycloaddition | 1-Methoxycyclohexa-1,4-diene, Alkylpropiolic ester | 2-Alkyl-6-methoxybenzoates | rsc.orgresearchgate.net |

| Anionic Cascade | β-Fluoro-substituted imine, Methyl 2-butenoate | 2,4-Substituted benzoate esters | nsf.govresearchgate.net |

| Dihydropyridine Rearrangement | 1,2-Dihydropyridines | Polysubstituted benzoic esters | acs.org |

Structural Modifications and their Impact on Molecular Architecture

Structural modifications, particularly the nature and position of substituents on the benzoate ring, have a profound impact on the molecule's three-dimensional architecture and reactivity.

In this compound, the presence of two methoxy (B1213986) substituents in the positions ortho to the ethyl ester group introduces significant steric hindrance. mdpi.comresearchgate.net This steric pressure forces the ester group to adopt a conformation that is nearly orthogonal (perpendicular) to the plane of the aromatic ring. mdpi.com The torsion angle O(3')-C(9')-C(1')-C(6') has been measured at 88.6(2)°, confirming this perpendicular arrangement. mdpi.com This orientation minimizes steric repulsion but reduces electronic conjugation between the ester's carbonyl group and the benzene (B151609) ring.

The electronic effects of substituents also play a critical role. The Hammett equation provides a quantitative framework for understanding these effects. libretexts.org Electron-withdrawing groups, such as a nitro group, increase the acidity of the parent benzoic acid and increase the rate of hydrolysis in the corresponding esters. libretexts.org Conversely, electron-donating groups like a methoxy group can either increase or decrease acidity and reactivity depending on their position (ortho, meta, or para) due to a combination of inductive and resonance effects. libretexts.org For instance, a para-methoxy group decreases the acid strength of benzoic acid relative to the unsubstituted acid. libretexts.org

The size of the ester's alkyl group also influences molecular properties. In a series of homologous benzoate esters (methyl, ethyl, propyl, butyl), the rate of base-catalyzed hydrolysis tends to decrease as the alkyl group gets larger, which can be attributed to increased steric hindrance. nih.gov

Spectroscopic and Crystallographic Comparisons with Analogues

Spectroscopic and crystallographic analyses provide detailed insights into the molecular structure of this compound and allow for direct comparison with its analogues. These comparisons highlight how subtle changes in substitution patterns can lead to measurable differences in spectral data and crystal packing.

This compound crystallizes in the triclinic space group P-1 with two molecules in the asymmetric unit. mdpi.comoalib.com In contrast, a structural analogue, ethyl 4-hydroxy-3,5-dimethoxy-benzoate, crystallizes in the monoclinic space group P2(1)/c. This difference in crystal system and unit cell parameters underscores the significant influence of substituent positioning on the solid-state packing of the molecules.

Table 2: Crystallographic Data Comparison

| Parameter | This compound | Ethyl 4-hydroxy-3,5-dimethoxy-benzoate |

|---|---|---|

| Formula | C₁₁H₁₄O₄ mdpi.com | C₁₁H₁₄O₅ |

| Crystal System | Triclinic mdpi.com | Monoclinic |

| Space Group | P-1 mdpi.com | P2(1)/c |

| a (Å) | 8.5518(3) mdpi.com | 11.5521(6) |

| b (Å) | 10.8826(8) mdpi.com | 13.5055(7) |

| c (Å) | 11.9939(6) mdpi.com | 16.4171(7) |

| **α (°) ** | 101.273(5) mdpi.com | 90 |

| **β (°) ** | 98.287(3) mdpi.com | 117.240(3) |

| **γ (°) ** | 94.092(4) mdpi.com | 90 |

| **Volume (ų) ** | 1077.54(10) mdpi.com | Not specified |

Spectroscopic data also reflect structural differences among benzoate esters. The Infrared (IR) spectrum of this compound shows a characteristic ester carbonyl (C=O) stretching band at 1729 cm⁻¹. mdpi.com Its ¹H NMR spectrum is distinguished by a triplet at 1.38 ppm for the methyl (CH₃) protons and a quartet at 4.40 ppm for the methylene (B1212753) (OCH₂) protons of the ethyl group. mdpi.com The two equivalent methoxy groups appear as a singlet at 3.82 ppm. mdpi.com

Comparing these values to other benzoate esters reveals predictable trends. For example, the methyl ester analogue, methyl benzoate, would show a singlet for the methoxy ester group around 3.9 ppm instead of the ethyl group signals. gauthmath.com Changing the aromatic substituents also alters the chemical shifts of the ring protons and the exact frequency of the carbonyl stretch. For instance, the IR C=O stretch for ethyl 3-amino-4-bromobenzoate is observed around 1700 cm⁻¹.

Table 3: Spectroscopic Data Comparison for Selected Benzoate Esters

| Compound | Key IR Signal (C=O) | Key ¹H NMR Signals (Ester Group) | Reference |

|---|---|---|---|

| This compound | 1729 cm⁻¹ | δ 1.38 (t, 3H), 4.40 (q, 2H) | mdpi.com |

| Methyl Benzoate | ~1730 cm⁻¹ | δ ~3.9 (s, 3H) | gauthmath.com |

| Ethyl 3-amino-4-bromobenzoate | ~1700 cm⁻¹ | δ ~1.3 (t, 3H) | |

| 2-[(7-Chloroquinolin-4-yl)sulfanyl]this compound | 1728 cm⁻¹ | δ 3.52 (t, 2H), 4.65 (t, 2H)* | nih.gov |

Note: The signals for the ethyl group in this complex derivative are shifted due to the different electronic environment.

Conclusion and Future Research Directions

Summary of Key Academic Contributions

Ethyl 2,6-dimethoxybenzoate is recognized as an important intermediate in organic synthesis. researchgate.net Ester derivatives like it are crucial for developing a range of biologically significant heterocycles, including 1,2,4-triazoles, 1,3,4-thiadiazoles, and 1,3,4-oxadiazoles. researchgate.net The synthesis of this compound is typically achieved through the acid-catalyzed esterification of 2,6-dimethoxybenzoic acid with absolute ethanol (B145695). mdpi.com This reaction is known for its mild conditions and good yield. researchgate.net

The structural and chemical properties of this compound have been thoroughly characterized using various analytical techniques. Spectroscopic data from Infrared (IR), ¹H-NMR, and ¹³C-NMR spectroscopy, along with mass spectrometry, have confirmed its molecular structure. researchgate.netmdpi.com Furthermore, single-crystal X-ray diffraction studies have provided unambiguous confirmation of its three-dimensional structure. mdpi.com

The crystal structure analysis reveals that this compound crystallizes in the triclinic space group P-1. mdpi.com The presence of two methoxy (B1213986) substituents ortho to the ethyl ester group forces the ester group to adopt a conformation that is nearly orthogonal to the aromatic ring. mdpi.com The crystal packing is stabilized by a combination of dipole-dipole attractions and weak C-H···O and C-H···π interactions. researchgate.net

Interactive Data Table: Crystal Data for this compound

| Parameter | Value | Reference |

| Formula | C₁₁H₁₄O₄ | mdpi.com |

| Molecular Weight | 210.22 | mdpi.com |

| Crystal System | Triclinic | mdpi.com |

| Space Group | P-1 | mdpi.com |

| a (Å) | 8.5518(3) | mdpi.com |

| b (Å) | 10.8826(8) | mdpi.com |

| c (Å) | 11.9939(6) | mdpi.com |

| α (°) | 101.273(5) | mdpi.com |

| β (°) | 98.287(3) | mdpi.com |

| γ (°) | 94.092(4) | mdpi.com |

| Volume (ų) | 1077.54(10) | mdpi.com |

| Z | 4 | mdpi.com |

Emerging Research Avenues

Recent research has begun to explore the potential of this compound and its derivatives in medicinal chemistry and materials science. While direct biological applications of this compound are not extensively documented, its precursor, 2,6-dimethoxybenzoic acid, is a key intermediate in the synthesis of compounds with significant biological activities, such as Novobiocin, a potent inhibitor of heat-shock protein 90 (Hsp90). lookchem.com The structural motif of dimethoxybenzoates is found in various biologically active molecules.

Derivatives of this compound are being investigated for their potential applications. For instance, the related compound N-succinimidyl-2,6-dimethoxybenzoate has been developed for labeling RGD peptides with Bromine-76 for use in positron emission tomography (PET) imaging. nih.gov This suggests a potential avenue for this compound derivatives as tools in medical diagnostics.

Furthermore, the reactivity of the benzoate (B1203000) core and its substituents opens up possibilities for creating novel compounds. The bromination of the aromatic ring or modification of the ester group can lead to a diverse range of molecules with potentially useful properties. For example, the introduction of a bromomethyl group creates a reactive site for nucleophilic substitution, allowing for the synthesis of more complex molecules.

Potential for Advanced Materials Science Applications

The unique structural features of this compound make it a candidate for applications in materials science. The aromatic ring system and the presence of polar methoxy and ester groups can influence the electronic and physical properties of materials incorporating this molecule.

One area of interest is the development of ferroelectric materials. biosynth.com Although the ferroelectric properties of this compound itself are noted, further research is needed to fully understand and exploit this characteristic. biosynth.com Ferroelectric materials have applications in a variety of electronic devices, including capacitors, sensors, and memory storage.

Additionally, benzoate derivatives have been reported to have corrosion inhibitive properties for various metals. researchgate.net This suggests that this compound and related compounds could be explored as components in anti-corrosion coatings for materials protection. The ability to modify the structure of this compound allows for the tuning of its properties to suit specific material requirements. For instance, its use as a stabilizer for polymers like polyvinyl chloride and polyethylene (B3416737) terephthalate (B1205515) has been suggested. biosynth.com

Q & A

Q. What are the standard synthetic routes for Ethyl 2,6-dimethoxybenzoate, and how can reaction conditions be optimized?

this compound is synthesized via acid-catalyzed esterification of 2,6-dimethoxybenzoic acid with absolute ethanol. Sulfuric acid is commonly used as a catalyst, with reflux conditions (70–80°C) and thin-layer chromatography (TLC) monitoring to track reaction completion . Optimization involves controlling the molar ratio of reactants (e.g., 1:1.2 acid-to-alcohol), reaction time (typically 4–6 hours), and post-reaction purification via sodium carbonate washes to remove unreacted acid. Yield improvements (up to 90%) are achieved by using anhydrous sodium sulfate for drying and rotary evaporation for solvent removal .

Q. How is the molecular structure of this compound confirmed experimentally?

Structural confirmation employs spectroscopic and crystallographic methods:

- IR spectroscopy : Identifies functional groups (e.g., C=O stretch at 1729 cm⁻¹, C-O at 1228 cm⁻¹) .

- NMR : NMR reveals aromatic proton signals (δ 7.29 ppm for H-4) and methoxy/ethyl groups (δ 3.82 and 4.40 ppm, respectively). NMR confirms carbonyl (δ 166.7 ppm) and aromatic carbons .

- X-ray crystallography : Resolves the triclinic crystal system (space group ) with lattice parameters , and hydrogen-bonding interactions stabilizing the structure .

Advanced Research Questions

Q. How does this compound function as a ligand in transition-metal complexes, and what factors influence its coordination mode?

The compound acts as a bidentate ligand via carboxylate oxygen atoms in Co(II), Ni(II), and Cu(II) complexes. Coordination geometry depends on steric and electronic factors:

- Cu(II) : Square-pyramidal geometry with four carboxylate oxygens and one axial water molecule .

- Co(II)/Ni(II) : Octahedral coordination with two water molecules and four carboxylate oxygens . Magnetic susceptibility measurements (e.g., Cu(II) μ_eff = 0.46–1.47 BM) reveal antiferromagnetic interactions in dimeric structures . Thermal analysis (TGA/DTA) shows dehydration steps (335–438 K) and decomposition to metal oxides (e.g., NiO at 888 K) .

Q. What are the thermal stability and decomposition pathways of this compound and its metal complexes?

- Free ligand : Stable below 200°C; decomposes via ester cleavage under oxidative conditions, releasing CO₂ and CO .

- Metal complexes : Ni(II) tetrahydrate loses water in two steps (335–382 K and 388–438 K), forming anhydrous Ni(II) 2,6-dimethoxybenzoate, which decomposes to NiO at 888 K . Cu(II) monohydrate dehydrates at 398–433 K, decomposing to CuO by 742 K. Exothermic DTA peaks confirm ligand combustion .

Q. How can researchers resolve contradictions in solubility data for metal 2,6-dimethoxybenzoate complexes?

Discrepancies in solubility (e.g., Co(II) complex at vs. Cu(II) at ) arise from differences in ionic radii and crystal packing . To address this:

Q. What methodologies are recommended for assessing the environmental impact of this compound given limited ecotoxicological data?

Despite gaps in SDS ecotoxicity data (e.g., no persistence/degradability metrics) , researchers can:

- Apply OECD guidelines for biodegradability testing (e.g., OECD 301F).

- Use computational models (e.g., EPI Suite) to estimate bioaccumulation (log P = 1.8) and soil mobility.

- Conduct toxicity assays with model organisms (e.g., Daphnia magna) to determine LC₅₀ values.

Q. How does X-ray crystallography enhance understanding of this compound’s solid-state behavior?

High-resolution crystallography (e.g., SHELX-97 refinement) reveals intermolecular interactions, such as C-H···O hydrogen bonds (2.54–2.67 Å), which stabilize the crystal lattice . This data aids in predicting polymorphism and co-crystal formation with pharmacologically relevant molecules.

Q. What role does this compound play in catalytic applications, such as Rh(I)-mediated carboxylation?

In Rh(I) catalysis, the ligand undergoes 1,3-Rh migration under CO₂, reducing steric strain and enabling carboxylation. For example, 2,6-dimethoxybenzoic acid reacts with tert-butyl acrylate via decarboxylation/CO₂ reinsertion, yielding 2,4-dimethoxybenzoate derivatives in 71% yield . Optimization involves inert atmospheres (N₂) and trace Rh catalyst loading (0.5–1 mol%).

Methodological Notes

- Experimental Design : Always include control groups (e.g., metal-free ligand) in coordination studies to isolate ligand-specific effects .

- Data Validation : Cross-reference spectroscopic data (e.g., IR/NMR) with computational simulations (e.g., Gaussian) to confirm assignments .

- Safety Protocols : Use NIOSH-certified respirators and chemical-resistant gloves during handling to mitigate inhalation/skin exposure risks .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.